molecular formula C14H18N6O3 B3972455 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine

4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine

Cat. No. B3972455
M. Wt: 318.33 g/mol
InChI Key: HSRBLRQEBKXOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. It belongs to the class of kinase inhibitors that selectively target specific enzymes involved in cell signaling pathways.

Mechanism of Action

4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine exerts its therapeutic effects by selectively inhibiting the activity of specific kinases that are involved in the regulation of immune cell function and the growth and survival of cancer cells. By blocking these enzymes, this compound can disrupt the signaling pathways that promote the proliferation and survival of cancer cells and dampen the immune response that contributes to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the activity of BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and the growth and survival of cancer cells. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of immune cells that contribute to autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine is its selectivity for specific kinases, which reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels in the body.

Future Directions

There are several potential future directions for the development of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine as a therapeutic agent. One area of research is the identification of biomarkers that can predict response to this compound in different types of cancer and autoimmune diseases. Another area of research is the development of combination therapies that can enhance the efficacy of this compound by targeting complementary signaling pathways. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in different patient populations.

Scientific Research Applications

4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications in various types of cancer and autoimmune diseases. It has been shown to selectively inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and the growth and survival of cancer cells.

properties

IUPAC Name

4-[4-(3,5-dimethylpyrazol-1-yl)-6-methyl-5-nitropyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-9-8-10(2)19(17-9)13-12(20(21)22)11(3)15-14(16-13)18-4-6-23-7-5-18/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRBLRQEBKXOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2[N+](=O)[O-])C)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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